molecular formula C24H25NO3 B5088524 [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate

[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate

Cat. No.: B5088524
M. Wt: 375.5 g/mol
InChI Key: XMPHDRPBFOKXBF-UHFFFAOYSA-N
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Description

[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate: is a complex organic compound with a unique structure that combines a naphthalene ring with a butanoylamino group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The butanoylamino group is introduced through an amide formation reaction, while the 4-methylphenyl group is added via a Friedel-Crafts alkylation. The final step involves the esterification of the naphthalene derivative with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

Chemistry

In chemistry, [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    [1-[(Butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate: can be compared with other naphthalene derivatives, such as naphthoquinones and dihydronaphthalenes.

    Other similar compounds: include butanoylamino-substituted aromatic compounds and acetate esters of aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological and chemical systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[1-[(butanoylamino)-(4-methylphenyl)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-4-7-22(27)25-24(19-12-10-16(2)11-13-19)23-20-9-6-5-8-18(20)14-15-21(23)28-17(3)26/h5-6,8-15,24H,4,7H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHDRPBFOKXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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